Ethyl 5-bromo-2-oxopentanoate
Overview
Description
Ethyl 5-bromo-2-oxopentanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated derivative of ethyl 2-oxopentanoate and is commonly used in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2-oxopentanoate can be synthesized through the bromination of ethyl 2-oxopentanoate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-2-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 5-azido-2-oxopentanoate or ethyl 5-thiocyanato-2-oxopentanoate.
Reduction: Formation of ethyl 5-bromo-2-hydroxypentanoate.
Oxidation: Formation of ethyl 5-bromo-2-oxopentanoic acid.
Scientific Research Applications
Ethyl 5-bromo-2-oxopentanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions and as a substrate in reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Ethyl 5-bromo-2-oxopentanoate can be compared with other similar compounds such as:
Ethyl 2-oxopentanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 5-chloro-2-oxopentanoate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
Ethyl 5-iodo-2-oxopentanoate: Contains an iodine atom, which is more reactive than bromine, leading to different reaction conditions and products.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 5-bromo-2-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-2-11-7(10)6(9)4-3-5-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWSVSBJKIJDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534001 | |
Record name | Ethyl 5-bromo-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57224-29-0 | |
Record name | Ethyl 5-bromo-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of ethyl 5-bromo-2-oxopentanoate in the synthesis of bromoethylthienopyrroles?
A1: this compound serves as a crucial reagent in the synthesis of two isomeric bromoethylthienopyrroles: ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate and ethyl 6-(2-bromoethyl)thieno[3,2-b]pyrrole-5-carboxylate. The research paper describes its reaction with either t-butyl 2-(2-thienyl)carbazate or t-butyl 2-(3-thienyl)carbazate, leading to the formation of the respective isomers [].
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